molecular formula C27H25N3O3 B2922203 N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 866349-20-4

N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2922203
CAS No.: 866349-20-4
M. Wt: 439.515
InChI Key: IPEKKJUVZPASEF-UHFFFAOYSA-N
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Description

N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a carboxamide group at position 7, a benzyl group at the N-position, a 2-methylphenylmethyl substituent at position 1, and a prop-2-en-1-yl (allyl) group at position 2. The quinazoline core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes such as kinases and phosphodiesterases .

Properties

IUPAC Name

N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-3-15-29-26(32)23-14-13-21(25(31)28-17-20-10-5-4-6-11-20)16-24(23)30(27(29)33)18-22-12-8-7-9-19(22)2/h3-14,16H,1,15,17-18H2,2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEKKJUVZPASEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous aluminum chloride for Fries rearrangement and lutidine as a base for certain reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various biological macromolecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature Main Compound N-(2-Chlorobenzyl)-3-(4-methylphenyl)-... ()
N-Substituent Benzyl 2-Chlorobenzyl
Position 1 Substituent 2-Methylphenylmethyl 3-Nitrobenzyl
Position 3 Substituent Prop-2-en-1-yl 4-Methylphenyl
Polar Groups Carboxamide (position 7) Carboxamide (position 7), Nitro group
Predicted LogP Moderate (allyl reduces hydrophobicity) High (chloro and nitro increase hydrophobicity)

Bioactivity and Target Profiling

highlights that structurally similar compounds cluster into bioactivity groups with shared modes of action. While specific bioactivity data for the main compound are unavailable, its allyl and benzyl groups suggest divergent target engagement compared to the chlorobenzyl-nitrobenzyl analogue. For example:

  • Nitrobenzyl-containing analogues (e.g., ) may exhibit enhanced binding to electron-deficient enzyme active sites due to nitro’s electron-withdrawing effects.
  • Allyl-substituted derivatives (main compound) could favor interactions with hydrophobic pockets or undergo covalent bonding via allyl reactivity .

Analytical and Structural Characterization

Both compounds require advanced structural elucidation techniques:

  • X-ray crystallography (using SHELXL, ) is critical for confirming substituent orientations and bond geometries. The main compound’s allyl group may introduce torsional strain, detectable via crystallographic parameters like bond angles .
  • Mass spectrometry (MS/MS) and molecular networking () enable dereplication. The main compound’s allyl group would yield distinct fragmentation patterns (e.g., allylic cleavage) compared to aromatic substituents in analogues, resulting in lower cosine scores (<0.8) in molecular networks .

Research Implications

Synthetic Optimization : The allyl group in the main compound offers a handle for further functionalization (e.g., epoxidation), unlike rigid aromatic substituents in analogues.

Structure-Activity Relationships (SAR) : Substituent variations highlight the quinazoline core’s adaptability; chloro/nitro groups enhance target potency in certain contexts, while allyl groups may improve pharmacokinetics .

Validation : Rigorous structure validation () is essential to avoid misinterpretation of substituent effects in bioassays.

Biological Activity

N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C27H25N3O3
  • CAS Number : 866349-20-4

The structure contains a quinazoline core with various substituents that may influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives for their activity against Mycobacterium tuberculosis, several compounds demonstrated promising results with low IC50 values (concentration required to inhibit 50% of the target organism) ranging from 1.35 to 2.18 μM . The specific activity of N-benzyl derivatives was not explicitly detailed in the literature but is expected to follow similar trends due to structural similarities.

Anti-cancer Activity

Quinazoline derivatives have been explored for their anti-cancer potential. A study highlighted that certain substituted quinazolines showed cytotoxic effects on various cancer cell lines. The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

Enzyme inhibition studies have revealed that quinazoline derivatives can act as inhibitors of several enzymes involved in cancer progression and microbial resistance. The compound's ability to inhibit specific kinases or other enzymes could be crucial for its therapeutic efficacy. For example, some quinazoline-based compounds have demonstrated inhibitory effects on tyrosine kinases, which are vital in cancer signaling pathways .

Study on Antitubercular Activity

In a study focused on the synthesis and evaluation of novel quinazoline derivatives against Mycobacterium tuberculosis, it was found that certain structural modifications significantly enhanced antitubercular activity. Compounds with bulky substituents at the benzyl position exhibited increased potency compared to their non-substituted counterparts .

Cytotoxicity Assessment

A cytotoxicity assay was performed using human embryonic kidney (HEK-293) cells to evaluate the safety profile of a related quinazoline derivative. The results indicated that while some compounds showed significant cytotoxicity against cancer cell lines, they remained nontoxic to HEK-293 cells at therapeutic concentrations, suggesting a favorable safety margin for further development .

Data Tables

Activity IC50 (μM) Cell Line Reference
Antitubercular1.35 - 2.18Mycobacterium tuberculosis
Cytotoxicity (Cancer)<10Various Cancer Cell Lines
Cytotoxicity (HEK-293)>100Human Embryonic Kidney

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